1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(5-METHOXYPYRIDIN-3-YL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE is a spirocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The compound features a spiro[4.4]nonane core, which is a bicyclic structure with a nitrogen atom at the spiro center, and a methoxypyridine moiety, which contributes to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-METHOXYPYRIDIN-3-YL)-1-METHYL-1,7-DIAZASPIRO[44]NONANE typically involves multi-step organic synthesis One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to produce large quantities of the compound while maintaining quality control. Optimization of reaction conditions, including the choice of reagents and purification methods, is essential for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
7-(5-METHOXYPYRIDIN-3-YL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE can undergo various chemical reactions, including:
Oxidation: The methoxypyridine moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, solvent choice, and reaction time, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the methoxypyridine moiety, while reduction could produce different spirocyclic derivatives.
Scientific Research Applications
7-(5-METHOXYPYRIDIN-3-YL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 7-(5-METHOXYPYRIDIN-3-YL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE involves its interaction with specific molecular targets. The methoxypyridine moiety can interact with enzymes or receptors, modulating their activity. The spirocyclic structure provides stability and specificity in these interactions, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
- 5-azoniaspiro[4.4]nonane
- 5-azoniaspiro[4.5]decane
- 5-azoniaspiro[4.6]undecane
Uniqueness
Compared to similar compounds, 7-(5-METHOXYPYRIDIN-3-YL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE stands out due to its methoxypyridine moiety, which imparts unique chemical reactivity and potential biological activity. The spirocyclic structure also contributes to its stability and specificity in interactions with molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
646056-30-6 |
---|---|
Molecular Formula |
C14H21N3O |
Molecular Weight |
247.34 g/mol |
IUPAC Name |
7-(5-methoxypyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C14H21N3O/c1-16-6-3-4-14(16)5-7-17(11-14)12-8-13(18-2)10-15-9-12/h8-10H,3-7,11H2,1-2H3 |
InChI Key |
LSWMRRNRJLGHGW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC12CCN(C2)C3=CC(=CN=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.